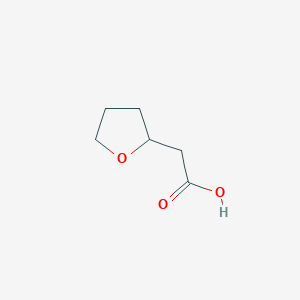

2-(Tetrahydrofuran-2-yl)acetic acid

Übersicht

Beschreibung

2-(Tetrahydrofuran-2-yl)acetic acid (THFAA) is an important organic compound that has been extensively studied in the scientific community. It is a colorless, water-soluble, and non-toxic compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. THFAA is a versatile compound that has been used in a variety of reactions and processes.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-(Tetrahydrofuran-2-yl)acetic acid is the male pollinator Lissopimpla excelsa . This compound acts as a long-range pollinator attractant in the sexually deceptive orchid Cryptostylis ovata .

Mode of Action

This compound and its ester derivatives, methyl (S)-2-(tetrahydrofuran-2-yl)acetate and ethyl (S)-2-(tetrahydrofuran-2-yl)acetate, mimic the chemical signals of female insects to attract male pollinators . These compounds induce copulatory or pre-copulatory behavior in the male insects, leading to pollination .

Biochemical Pathways

It’s known that this compound and its derivatives are involved in the chemical communication between plants and insects . They play a crucial role in the pollination process of certain orchid species .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature and slightly soluble in water . Its boiling point is approximately 98 °C at 13mmHg , which suggests that it can be readily volatilized and dispersed in the environment.

Result of Action

The action of this compound results in the attraction of male pollinators, leading to the pollination of the orchid Cryptostylis ovata . This is a unique example of sexual deception in the plant kingdom, where the plant mimics the chemical signals of female insects to achieve pollination .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, the compound’s volatility suggests that it could be affected by temperature and wind conditions . Additionally, its water solubility implies that it could be influenced by rainfall or humidity levels.

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVQOXHVRVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281498 | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2434-00-6 | |

| Record name | 2434-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxolan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 2-(tetrahydrofuran-2-yl)acetic acid interact with its target, and what are the downstream effects?

A1: this compound, along with its methyl and ethyl ester derivatives, acts as a long-range attractant for the male Lissopimpla excelsa wasp, the primary pollinator of the Cryptostylis ovata orchid []. The compound mimics the pheromones released by female wasps, deceiving the males into landing on the orchid's flower. This interaction facilitates pollination, highlighting a fascinating example of chemical mimicry in nature. Notably, the S enantiomer of this compound is the naturally occurring and biologically active form [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)